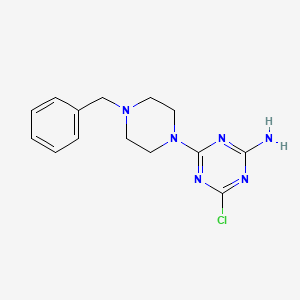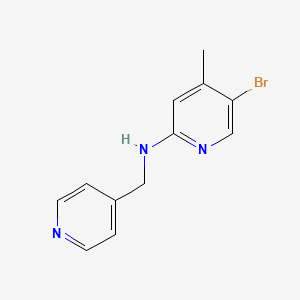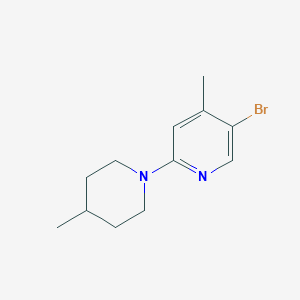![molecular formula C13H26Cl2N2 B1525369 N-Allyl-N-[2-(4-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride CAS No. 1219961-11-1](/img/structure/B1525369.png)
N-Allyl-N-[2-(4-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride
Overview
Description
“N-Allyl-N-[2-(4-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride” is a chemical compound with the CAS Number: 1219961-11-1. It has a linear formula of C13H26Cl2N2 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H24N2.2ClH/c1-3-10-15(11-4-2)12-7-13-5-8-14-9-6-13;;/h3-4,13-14H,1-2,5-12H2;2*1H . This indicates that the compound contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .Physical And Chemical Properties Analysis
The molecular weight of “N-Allyl-N-[2-(4-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride” is 281.27 .Scientific Research Applications
Synthesis of 3-Amino-2-pyrones and 2,5-Dihydrofurans
The copper(I)-catalyzed three-component reaction of propargyl alcohols, aldehydes, and amines demonstrates the synthesis of 3-amino-2-pyrones and 2,5-dihydrofurans. This method highlights the significance of 2-pyrones and dihydrofurans as units with biological activity and as structural units of bioactive natural and unnatural products respectively (Snieckus, 2015).
Catalytic Intramolecular Allylic Alkylation
N-Protected amino acid allyl amides with an allylic leaving group can serve as substrates in palladium-catalyzed allylic alkylation, providing a method to synthesize α‐Amino‐γ‐lactams, highlighting the potential for generating complex lactam structures from simpler amines (Thies & Kazmaier, 2014).
Gold(I)-Catalyzed Intramolecular Amination
The gold(I)-catalyzed intramolecular amination of allylic alcohols with alkylamines to form substituted pyrrolidine and piperidine derivatives showcases a method for synthesizing complex nitrogen-containing cycles, providing a versatile tool for organic synthesis (Mukherjee & Widenhoefer, 2011).
Synthesis of Dihydropyrrol-2-ones and Piperidines
A methodology involving ethylenediammonium diformate as a reusable catalyst for the synthesis of dihydropyrrol-2-ones and highly substituted piperidines demonstrates the green and facile approach to synthesizing these compounds, illustrating the importance of sustainable methods in chemical synthesis (Zarei & Sajadikhah, 2016).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-piperidin-4-ylethyl)-N-prop-2-enylprop-2-en-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2.2ClH/c1-3-10-15(11-4-2)12-7-13-5-8-14-9-6-13;;/h3-4,13-14H,1-2,5-12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKSBBFUNYRINA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CCC1CCNCC1)CC=C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B1525287.png)

![4-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1525290.png)

![4-[2-(Allyloxy)ethyl]piperidine hydrochloride](/img/structure/B1525298.png)
![6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine](/img/structure/B1525299.png)
![5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1525301.png)

![5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1525303.png)




